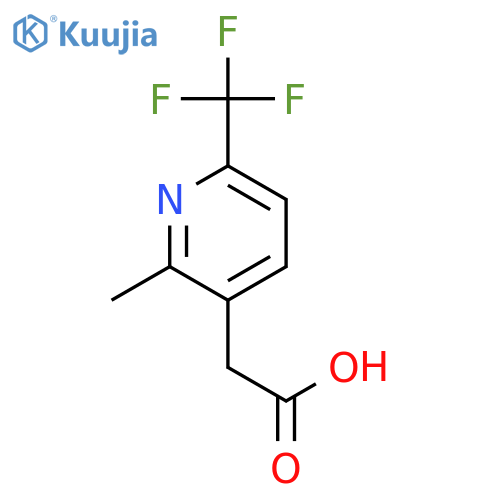Cas no 890302-63-3 (2-2-methyl-6-(trifluoromethyl)pyridin-3-ylacetic acid)

2-2-methyl-6-(trifluoromethyl)pyridin-3-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Pyridineacetic acid, 2-methyl-6-(trifluoromethyl)-
- 2-Methyl-6-(trifluoromethyl)pyridine-3-acetic acid
- 2-2-methyl-6-(trifluoromethyl)pyridin-3-ylacetic acid
- 890302-63-3
- SCHEMBL3558234
- 2-(2-methyl -6-(trifluoromethyl)pyridin-3-yl)acetic acid
- 2-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acetic acid
-
- インチ: InChI=1S/C9H8F3NO2/c1-5-6(4-8(14)15)2-3-7(13-5)9(10,11)12/h2-3H,4H2,1H3,(H,14,15)
- InChIKey: DOEDHAGEBZLHID-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 219.05071298Da
- どういたいしつりょう: 219.05071298Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-2-methyl-6-(trifluoromethyl)pyridin-3-ylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-54496460-5.0g |
2-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetic acid |
890302-63-3 | 95% | 5.0g |
$2802.0 | 2022-12-07 | |
| Enamine | BBV-54496460-5g |
2-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetic acid |
890302-63-3 | 95% | 5g |
$2802.0 | 2023-10-28 | |
| Alichem | A020034917-5g |
2-Methyl-6-(trifluoromethyl)pyridine-3-acetic acid |
890302-63-3 | 95% | 5g |
$2350.00 | 2023-08-31 | |
| Enamine | BBV-54496460-2.5g |
2-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetic acid |
890302-63-3 | 95% | 2.5g |
$2212.0 | 2023-10-28 | |
| Enamine | BBV-54496460-1g |
2-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetic acid |
890302-63-3 | 95% | 1g |
$1068.0 | 2023-10-28 | |
| Enamine | BBV-54496460-10g |
2-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetic acid |
890302-63-3 | 95% | 10g |
$3524.0 | 2023-10-28 | |
| Enamine | BBV-54496460-1.0g |
2-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetic acid |
890302-63-3 | 95% | 1.0g |
$1068.0 | 2022-12-07 | |
| Enamine | BBV-54496460-10.0g |
2-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetic acid |
890302-63-3 | 95% | 10.0g |
$3524.0 | 2022-12-07 |
2-2-methyl-6-(trifluoromethyl)pyridin-3-ylacetic acid 関連文献
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
2-2-methyl-6-(trifluoromethyl)pyridin-3-ylacetic acidに関する追加情報
2-2-Methyl-6-(Trifluoromethyl)Pyridin-3-Ylacetic Acid: A Comprehensive Overview
The compound 890302-63-3, also known as 2-2-methyl-6-(trifluoromethyl)pyridin-3-ylacetic acid, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis. Recent studies have highlighted its role in the development of novel materials and its potential as a building block for more complex molecules.
Chemical Structure and Synthesis
The molecular structure of 890302-63-3 is characterized by a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 6-position. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions. The synthesis of this compound typically involves multi-step processes, including Friedel-Crafts alkylation and subsequent functionalization to introduce the trifluoromethyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity.
Applications in Drug Development
One of the most promising applications of 890302-63-3 lies in the field of pharmacology. Researchers have explored its potential as a lead compound for drug development, particularly in the design of agents targeting specific biological pathways. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the compound's ability to interact with biological targets, making it a valuable tool in medicinal chemistry. Recent studies have demonstrated its efficacy in modulating enzyme activity, suggesting its potential as a therapeutic agent.
Role in Materials Science
Beyond pharmacology, 890302-63-3 has found applications in materials science, particularly in the development of advanced polymers and coatings. Its ability to undergo polymerization under specific conditions has led to the creation of materials with enhanced mechanical and thermal properties. Recent research has focused on optimizing polymerization techniques to produce high-performance materials suitable for aerospace and automotive industries.
Toxicological Studies and Safety Profile
Understanding the safety profile of 890302-63-3 is crucial for its widespread application. Recent toxicological studies have evaluated its acute and chronic toxicity profiles, with findings indicating low toxicity at typical exposure levels. These studies have been conducted using state-of-the-art methodologies, including in vitro assays and animal models, to ensure robust data collection. The results underscore its suitability for use in environments where human exposure is a concern.
Future Directions and Research Opportunities
The future of 890302-63-3 looks promising, with ongoing research exploring its potential in emerging fields such as nanotechnology and green chemistry. Scientists are investigating methods to enhance its biodegradability, making it an eco-friendly alternative to traditional chemicals. Additionally, advancements in computational chemistry are enabling predictive modeling of its interactions with biological systems, paving the way for personalized medicine applications.
890302-63-3 (2-2-methyl-6-(trifluoromethyl)pyridin-3-ylacetic acid) 関連製品
- 1319128-85-2(4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine)
- 477870-69-2(Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate)
- 919896-15-4(N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide)
- 27871-89-2(Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate)
- 556018-76-9(2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate)
- 1558273-81-6(1-(1,4-dimethylcyclohexyl)piperazine)
- 2229386-10-9(tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate)
- 2227772-06-5(methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate)
- 1353974-62-5(1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone)
- 866769-80-4(methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate)




